molecular formula C22H19N3O4S B3514453 5-(Benzylsulfanyl)-1-(3,4-dimethoxybenzoyl)-3-(furan-2-YL)-1H-1,2,4-triazole

5-(Benzylsulfanyl)-1-(3,4-dimethoxybenzoyl)-3-(furan-2-YL)-1H-1,2,4-triazole

Cat. No.: B3514453
M. Wt: 421.5 g/mol
InChI Key: DKMUVRACUBBZIK-UHFFFAOYSA-N
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Description

5-(Benzylsulfanyl)-1-(3,4-dimethoxybenzoyl)-3-(furan-2-YL)-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of 1,2,4-triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzylsulfanyl)-1-(3,4-dimethoxybenzoyl)-3-(furan-2-YL)-1H-1,2,4-triazole typically involves the following steps:

    Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbonyl compounds.

    Introduction of the benzylsulfanyl group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group on the triazole ring.

    Attachment of the 3,4-dimethoxybenzoyl group: This can be done through acylation reactions using 3,4-dimethoxybenzoyl chloride.

    Incorporation of the furan-2-yl group: This step may involve the use of furan-2-carboxaldehyde in a condensation reaction.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Thiols, amines, and other nucleophilic species.

Major Products

    Sulfoxides and sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted triazoles: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology and Medicine

    Antimicrobial Activity: Studies may explore its potential as an antimicrobial agent.

    Anticancer Activity: Research may investigate its efficacy in inhibiting cancer cell growth.

Industry

    Agriculture: Potential use as a fungicide or pesticide.

    Pharmaceuticals: Development of new drugs based on its biological activity.

Mechanism of Action

The mechanism of action of 5-(Benzylsulfanyl)-1-(3,4-dimethoxybenzoyl)-3-(furan-2-YL)-1H-1,2,4-triazole would depend on its specific biological target. Generally, triazole compounds can inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with DNA or proteins.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound with a simple triazole ring.

    Benzylsulfanyl derivatives: Compounds with similar benzylsulfanyl groups.

    Dimethoxybenzoyl derivatives: Compounds with similar 3,4-dimethoxybenzoyl groups.

Uniqueness

The uniqueness of 5-(Benzylsulfanyl)-1-(3,4-dimethoxybenzoyl)-3-(furan-2-YL)-1H-1,2,4-triazole lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

[5-benzylsulfanyl-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-27-17-11-10-16(13-19(17)28-2)21(26)25-22(30-14-15-7-4-3-5-8-15)23-20(24-25)18-9-6-12-29-18/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMUVRACUBBZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2C(=NC(=N2)C3=CC=CO3)SCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Benzylsulfanyl)-1-(3,4-dimethoxybenzoyl)-3-(furan-2-YL)-1H-1,2,4-triazole
Reactant of Route 2
5-(Benzylsulfanyl)-1-(3,4-dimethoxybenzoyl)-3-(furan-2-YL)-1H-1,2,4-triazole
Reactant of Route 3
5-(Benzylsulfanyl)-1-(3,4-dimethoxybenzoyl)-3-(furan-2-YL)-1H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-(Benzylsulfanyl)-1-(3,4-dimethoxybenzoyl)-3-(furan-2-YL)-1H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-(Benzylsulfanyl)-1-(3,4-dimethoxybenzoyl)-3-(furan-2-YL)-1H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-(Benzylsulfanyl)-1-(3,4-dimethoxybenzoyl)-3-(furan-2-YL)-1H-1,2,4-triazole

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